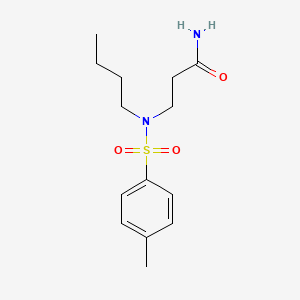

3-(N-butyl-4-methylbenzenesulfonamido)propanamide

Description

3-(N-Butyl-4-methylbenzenesulfonamido)propanamide is a sulfonamide-derived propanamide featuring a butyl group attached to the sulfonamide nitrogen and a 4-methylbenzene ring. Its structure combines a sulfonamide moiety, known for hydrogen-bonding capabilities, with a flexible alkyl chain, which may influence solubility and bioavailability .

Properties

IUPAC Name |

3-[butyl-(4-methylphenyl)sulfonylamino]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S/c1-3-4-10-16(11-9-14(15)17)20(18,19)13-7-5-12(2)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H2,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDOWFAYKFTWMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCC(=O)N)S(=O)(=O)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365448 | |

| Record name | N~3~-Butyl-N~3~-(4-methylbenzene-1-sulfonyl)-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4515-87-1 | |

| Record name | N~3~-Butyl-N~3~-(4-methylbenzene-1-sulfonyl)-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-butyl-4-methylbenzenesulfonamido)propanamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with butylamine to form N-butyl-4-methylbenzenesulfonamide. This intermediate is then reacted with 3-bromopropionyl chloride to yield the final product. The reaction conditions usually involve the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(N-butyl-4-methylbenzenesulfonamido)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

3-(N-butyl-4-methylbenzenesulfonamido)propanamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(N-butyl-4-methylbenzenesulfonamido)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may interact with cellular pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Structural Features

The target compound is compared to structurally related sulfonamido-propanamides from the literature (Table 1). Key structural variations include:

- Sulfonamide substituents : The butyl group in the target compound contrasts with methylphenyl (), tert-butyl (), and azide-containing groups ().

- Propanamide N-substituents: The target’s propanamide chain differs from analogs bearing trifluoromethylphenyl (), morpholinophenyl (), or fluorinated aromatic groups ().

Physicochemical Properties

- Hydrogen Bonding : The sulfonamide group in the target compound likely participates in hydrogen bonding, similar to analogs in and . This property may enhance crystallinity or solubility, as observed in compounds with hydroxyl or fluorinated groups .

- Melting Points : reports melting points between 74–98°C for fluorinated analogs, suggesting that electron-withdrawing groups (e.g., -CF₃) increase thermal stability compared to alkyl-substituted compounds .

Biological Activity

3-(N-butyl-4-methylbenzenesulfonamido)propanamide is a sulfonamide compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Synthesis

The compound features a sulfonamide group attached to a propanamide backbone, which is further substituted with a butyl group. The synthesis typically involves the reaction of 4-methylbenzenesulfonyl chloride with butylamine to form N-butyl-4-methylbenzenesulfonamide, followed by reaction with 3-bromopropionyl chloride.

The biological activity of 3-(N-butyl-4-methylbenzenesulfonamido)propanamide is primarily attributed to its ability to inhibit specific enzymes. The sulfonamide moiety can form hydrogen bonds with amino acid residues in the active sites of target enzymes, leading to inhibition. Notably, it has been investigated for its potential as an enzyme inhibitor , particularly against carbonic anhydrase and urease, which are important in various physiological processes .

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Research indicates that 3-(N-butyl-4-methylbenzenesulfonamido)propanamide exhibits significant activity against various bacterial strains. For instance, it has shown effectiveness comparable to traditional sulfa drugs in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Studies suggest that it may reduce inflammation by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. In vitro assays demonstrated that derivatives of sulfonamides can inhibit COX-2 activity, indicating potential use in treating inflammatory diseases .

Enzyme Inhibition Studies

In a comparative study involving various sulfonamide derivatives, 3-(N-butyl-4-methylbenzenesulfonamido)propanamide exhibited competitive inhibition of urease with an IC50 value that suggests significant potency against this enzyme . This property could be harnessed in developing treatments for conditions like kidney stones and certain infections.

Case Studies and Research Findings

- Urease Inhibition : A study evaluated the compound's ability to inhibit urease activity, finding it effective at concentrations that could be therapeutically relevant .

- COX-2 Inhibition : Another investigation focused on the anti-inflammatory potential of related compounds, showing that modifications to the sulfonamide structure could enhance COX-2 inhibition .

- Microbial Resistance : Research into the compound's effectiveness against resistant strains of bacteria highlighted its potential as a novel therapeutic agent in combating antibiotic resistance.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-butylbenzenesulfonamide | Lacks propanamide group | Moderate antimicrobial activity |

| N-tert-butyl-4-methylbenzenesulfonamide | Tert-butyl instead of butyl | Enhanced enzyme inhibition |

| Sulfanilamide | Classic sulfonamide structure | Strong antimicrobial properties |

3-(N-butyl-4-methylbenzenesulfonamido)propanamide stands out due to its unique combination of functional groups that confer distinct reactivity and biological activities compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.